molecular formula C24H27N3O3 B10805867 N-(3-Ethoxypropyl)-3-(1H-indol-3-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

N-(3-Ethoxypropyl)-3-(1H-indol-3-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B10805867
M. Wt: 405.5 g/mol
InChI Key: VFYIICYBWIQCBY-UHFFFAOYSA-N
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Description

WAY-329424 is a chemical compound known for its ABL kinase inhibiting activities . It has a molecular weight of 405.49 and a chemical formula of C24H27N3O3 . This compound is primarily used in scientific research due to its potential therapeutic applications.

Preparation Methods

The synthetic routes and reaction conditions for WAY-329424 are not widely documented in public sources. it is typically synthesized in a laboratory setting using standard organic synthesis techniques. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

WAY-329424 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

WAY-329424 has several scientific research applications, including:

Mechanism of Action

WAY-329424 exerts its effects by inhibiting ABL kinase activity . ABL kinase is a protein that plays a crucial role in cell signaling pathways, and its inhibition can disrupt these pathways, leading to various biological effects. The molecular targets and pathways involved include the ABL kinase signaling pathway, which is important in cell growth and survival.

Comparison with Similar Compounds

WAY-329424 is unique in its specific inhibition of ABL kinase. Similar compounds include other ABL kinase inhibitors, such as imatinib and dasatinib. These compounds also inhibit ABL kinase activity but may have different chemical structures and properties. WAY-329424’s uniqueness lies in its specific molecular structure and the resulting biological effects.

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

N-(3-ethoxypropyl)-3-(1H-indol-3-yl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C24H27N3O3/c1-3-30-14-8-13-25-23(28)21-17-10-4-5-11-18(17)24(29)27(2)22(21)19-15-26-20-12-7-6-9-16(19)20/h4-7,9-12,15,21-22,26H,3,8,13-14H2,1-2H3,(H,25,28)

InChI Key

VFYIICYBWIQCBY-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1C(N(C(=O)C2=CC=CC=C12)C)C3=CNC4=CC=CC=C43

Origin of Product

United States

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